Acetamide, 2-(diethylamino)-N-(5-(3,5-dimethoxy-4-ethoxyphenyl)-1,3,4-thiadiazol-5-yl)-, monohydrochloride
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Overview
Description
Acetamide, 2-(diethylamino)-N-(5-(3,5-dimethoxy-4-ethoxyphenyl)-1,3,4-thiadiazol-5-yl)-, monohydrochloride is a synthetic organic compound known for its potential applications in various scientific fields. The compound's structure includes a diethylamino group, a phenyl ring with methoxy and ethoxy substituents, and a thiadiazole ring, making it a unique molecule with specific chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction between 2-(diethylamino)acetamide and a substituted phenylthiocarbohydrazide in the presence of an acid catalyst. This process usually requires careful temperature regulation and specific solvents to ensure the desired product's formation.
Industrial Production Methods: Industrial-scale production might employ more efficient methods such as continuous flow synthesis or microwave-assisted synthesis to enhance yield and reduce reaction time. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound may undergo oxidation reactions, leading to the formation of various oxidative products depending on the reagents and conditions used.
Reduction: Reduction reactions could result in the cleavage of certain bonds within the molecule, leading to simpler derivatives.
Substitution: The compound can participate in substitution reactions, especially on the phenyl ring, where methoxy or ethoxy groups may be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Halogenation agents like bromine (Br₂) or chlorination agents under controlled temperature and solvent conditions.
Major Products Formed: The major products depend on the type of reaction. Oxidation may produce carboxylic acids or aldehydes, while reduction may yield simpler amines or hydrocarbons. Substitution reactions will result in compounds with different functional groups on the phenyl ring.
Scientific Research Applications
This compound has shown potential in various scientific research fields, including:
Chemistry: Used as a building block in organic synthesis and for developing new materials.
Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
Compared to other compounds with similar structures, such as those with different substituents on the phenyl ring or alternative heterocyclic systems, this compound's unique combination of functional groups provides distinct chemical and biological properties. For example, its methoxy and ethoxy groups might enhance solubility or specific binding affinities, making it more effective in certain applications.
Comparison with Similar Compounds
Acetamide, 2-(diethylamino)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-5-yl)-
Acetamide, 2-(diethylamino)-N-(5-(3-methoxyphenyl)-1,3,4-thiadiazol-5-yl)-
Acetamide, 2-(diethylamino)-N-(5-(4-ethoxyphenyl)-1,3,4-thiadiazol-5-yl)-
Each of these compounds, while structurally similar, may exhibit different chemical reactivities and biological activities, highlighting the importance of precise structural modifications in developing new and effective compounds.
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Properties
CAS No. |
154663-01-1 |
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Molecular Formula |
C18H27ClN4O4S |
Molecular Weight |
431.0 g/mol |
IUPAC Name |
2-(diethylamino)-N-[5-(4-ethoxy-3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide;hydrochloride |
InChI |
InChI=1S/C18H26N4O4S.ClH/c1-6-22(7-2)11-15(23)19-18-21-20-17(27-18)12-9-13(24-4)16(26-8-3)14(10-12)25-5;/h9-10H,6-8,11H2,1-5H3,(H,19,21,23);1H |
InChI Key |
WMXBRZFFISBVTF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(=O)NC1=NN=C(S1)C2=CC(=C(C(=C2)OC)OCC)OC.Cl |
Origin of Product |
United States |
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